molecular formula C18H21NO2S2 B3014825 N-((1-(thiophen-2-yl)cyclopropyl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1207007-49-5

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B3014825
CAS No.: 1207007-49-5
M. Wt: 347.49
InChI Key: CYAYAQKYDNWFLK-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative with a thiophene and a tetrahydronaphthalene group. Sulfonamides are a group of compounds known for their antibiotic properties . Thiophene is a five-membered aromatic ring with one sulfur atom . Tetrahydronaphthalene, also known as tetralin, is a polycyclic hydrocarbon derived from naphthalene by hydrogenation .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Thiophenes can undergo electrophilic aromatic substitution reactions, and sulfonamides can react with bases or acids to form salts .

Scientific Research Applications

Herbicidal Activity

N-(1-(thiophen-2-yl)cyclopropyl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide and its derivatives have been studied for their herbicidal activity. The stereochemical structure-activity relationship of these compounds was investigated, revealing that specific isomers demonstrate active forms for herbicidal use (Hosokawa et al., 2001).

Antimicrobial and Anticancer Properties

The compound and its derivatives have shown potential as antimicrobial agents. For instance, certain tetrahydronaphthalene-sulfonamide derivatives exhibited significant in vitro inhibitory activities against bacterial strains and Candida Albicans. Some of these compounds also demonstrated a safety profile towards human normal cells (Mohamed et al., 2021). Additionally, 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety, related to the compound , displayed potent cytotoxic activity against human cancer cell lines (Ravichandiran et al., 2019).

Neurological Research

In neurological research, derivatives of this compound have been synthesized for their potential as nerve growth factor (NGF) potentiators. For example, specific sulfonamide derivatives showed promise in enhancing NGF-induced neurite outgrowth, a crucial process in nerve cell development and regeneration (Williams et al., 2010).

Molecular Docking and Computational Studies

Molecular docking and computational studies involving derivatives of this compound have been conducted to understand their interaction with various biological targets. For example, certain derivatives showed potential 1KE4 inhibitor activity, indicating their possible use in targeted therapeutic applications (Vetrivelan, 2019).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For example, many sulfonamides act as antimicrobial agents by inhibiting the synthesis of folic acid in bacteria .

Properties

IUPAC Name

N-[(1-thiophen-2-ylcyclopropyl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S2/c20-23(21,16-8-7-14-4-1-2-5-15(14)12-16)19-13-18(9-10-18)17-6-3-11-22-17/h3,6-8,11-12,19H,1-2,4-5,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAYAQKYDNWFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3(CC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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